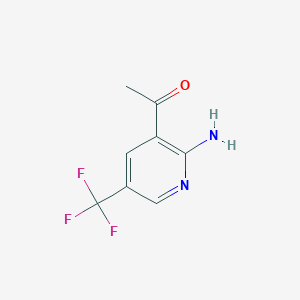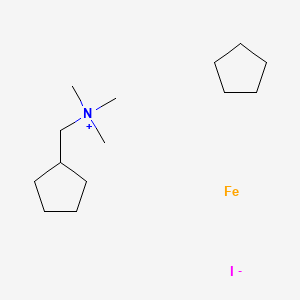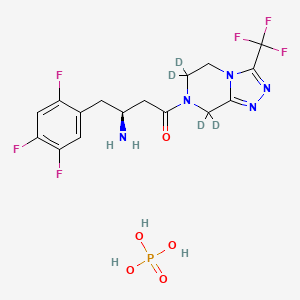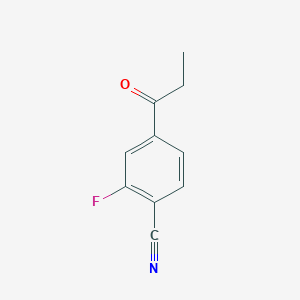![molecular formula C14H13ClFN3O2S2 B12446610 N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B12446610.png)
N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chloro-4-fluorophenyl)-1-(4-methylbenzenesulfonamido)thiourea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiourea group, a chlorofluorophenyl group, and a methylbenzenesulfonamido group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-1-(4-methylbenzenesulfonamido)thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-(3-chloro-4-fluorophenyl)-1-(4-methylbenzenesulfonamido)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenated solvents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-(4-methylbenzenesulfonamido)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-(3-chloro-4-fluorophenyl)-1-(4-methylbenzenesulfonamido)urea: Similar structure but with a urea group instead of a thiourea group.
3-(3-chloro-4-fluorophenyl)-1-(4-methylbenzenesulfonamido)guanidine: Contains a guanidine group instead of a thiourea group.
Uniqueness
3-(3-chloro-4-fluorophenyl)-1-(4-methylbenzenesulfonamido)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C14H13ClFN3O2S2 |
|---|---|
分子量 |
373.9 g/mol |
IUPAC名 |
1-(3-chloro-4-fluorophenyl)-3-[(4-methylphenyl)sulfonylamino]thiourea |
InChI |
InChI=1S/C14H13ClFN3O2S2/c1-9-2-5-11(6-3-9)23(20,21)19-18-14(22)17-10-4-7-13(16)12(15)8-10/h2-8,19H,1H3,(H2,17,18,22) |
InChIキー |
JJLJOQOSOPPGKF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC2=CC(=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


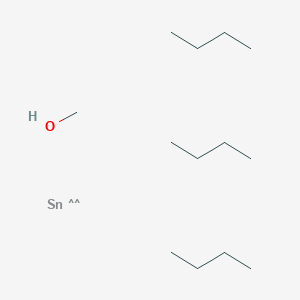

![2-(4-chlorophenoxy)-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B12446543.png)
![2-(2-Methyl-5,7-bis(trifluoromethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12446550.png)
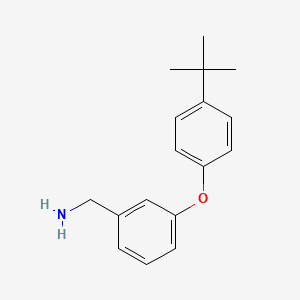
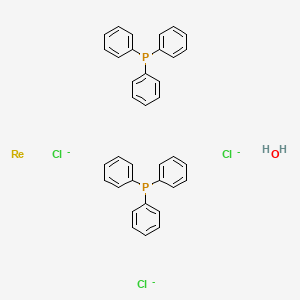
![4-tert-butyl-N-(2,6-dimethylphenyl)-1-[(phenylacetyl)amino]cyclohexanecarboxamide](/img/structure/B12446567.png)
![4,4,5,5-Tetramethyl-2-[(1E)-pent-1-EN-1-YL]-1,3,2-dioxaborolane](/img/structure/B12446574.png)
![1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine](/img/structure/B12446586.png)
